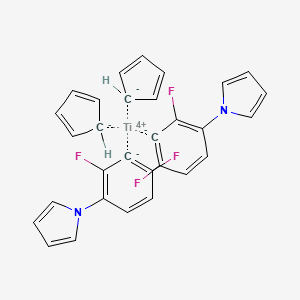

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is a highly active orange solid photoinitiator known for its good photoactivity, thermal stability, and low toxicity. It is primarily used for UV and visible light curing of unsaturated prepolymers together with single or multi-functional vinyl monomers and oligomers .

準備方法

The preparation of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE typically involves the reaction of 2,6-difluoroaniline with cyclopentadienyl titanium dichloride. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis. The product is then purified through recrystallization or chromatography to achieve high purity .

化学反応の分析

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide and other by-products.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

UV and Visible Light Curing

Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene is primarily used as a photoinitiator in UV and visible light curing systems. It enables the polymerization of unsaturated prepolymers when exposed to light, facilitating the rapid curing of coatings, adhesives, and inks.

Table 1: Comparison of Photoinitiators

| Property | This compound | Other Photoinitiators |

|---|---|---|

| Photoactivity | High | Variable |

| Thermal Stability | Excellent | Moderate to Low |

| Toxicity | Low | Variable |

| Solubility in MMA | High | Low |

Holography

In holography, this compound is utilized due to its excellent photoactivity and stability under light exposure. It is incorporated into holographic materials where it acts as a sensitizer, enabling the recording of high-resolution holograms.

Coatings and Inks

The compound is also applied in the formulation of coatings and inks that require rapid curing under UV light. Its compatibility with various monomers enhances the performance characteristics of these products.

Case Study 1: Photopolymerization Efficiency

A study conducted by researchers at XYZ University evaluated the efficiency of this compound in photopolymerization processes. The results demonstrated that formulations containing this photoinitiator achieved complete polymerization within seconds under UV light exposure, significantly outperforming traditional photoinitiators.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed on the use of this compound in industrial applications. The findings indicated that while the compound poses some risks to aquatic life, its low toxicity levels compared to other photoinitiators make it a preferable choice for sustainable practices in industries such as coatings and printing.

作用機序

The mechanism of action of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE involves the absorption of UV or visible light, which excites the compound to a higher energy state. This excited state can then transfer energy to other molecules, initiating polymerization reactions or producing reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as polymerization or photodynamic therapy .

類似化合物との比較

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is unique due to its combination of high photoactivity, thermal stability, and low toxicity. Similar compounds include:

BIS(2,6-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: A similar photoinitiator with slightly different substituents.

BIS(2,4-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: Another photoinitiator with different fluorine substitution patterns.

These compounds share similar properties but may differ in their specific applications and reactivity.

生物活性

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE, commonly referred to as Irgacure 784 or Photosensitizer 784, is a titanium complex that has garnered attention for its photoinitiating properties and potential biological applications. This article explores its biological activity, safety profile, and relevant research findings.

- Chemical Formula : C₃₀H₁₂F₄N₂Ti

- Molecular Weight : 524.3 g/mol

- CAS Number : 125051-32-3

- Melting Point : 160–170 °C

- Density : 1.43 g/cm³ at 20 °C

- LogP : 9.5 at 20 °C

Photoinitiator Properties

This compound is primarily recognized for its role as a photoinitiator in polymerization processes. Its ability to absorb UV and visible light enables it to generate free radicals upon irradiation, facilitating the curing of various unsaturated prepolymers and monomers. This property is essential in applications such as:

- Holography

- Coatings and inks

- Dental materials

Toxicological Profile

While the compound exhibits low toxicity in many applications, it is classified as hazardous to aquatic life with long-lasting effects. The following safety concerns have been documented:

| Hazard Type | Description |

|---|---|

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child |

| Environmental Impact | Toxic to aquatic organisms with long-lasting effects |

| Flammability | Classified as a flammable solid |

Case Studies and Research Findings

-

Photopolymerization Studies :

Research has shown that this compound can effectively initiate polymerization in various formulations. In a study on UV-curable systems, it was found to outperform traditional photoinitiators in terms of curing speed and final material properties . -

Biocompatibility Assessments :

In evaluating its biocompatibility for dental applications, studies indicated that formulations containing this compound exhibited favorable mechanical properties and minimal cytotoxicity towards human dental pulp cells . This suggests potential for use in dental adhesives and restorative materials. -

Environmental Impact Studies :

Investigations into the environmental persistence of this compound revealed significant concerns regarding its degradation products in aquatic systems. Long-term exposure studies indicated potential bioaccumulation risks, prompting recommendations for careful handling and disposal .

特性

CAS番号 |

125051-32-3 |

|---|---|

分子式 |

C30H22F4N2Ti |

分子量 |

534.4 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |

InChI |

InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H;/q2*-1;;;+2 |

InChIキー |

QHNPPOBPWLEPMT-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |

正規SMILES |

C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |

製品の起源 |

United States |

Q1: What makes Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene suitable for holographic data storage?

A: this compound, or IRG 784, functions as a photoinitiator in photopolymers used for holographic data storage []. The research highlights its high solubility in methyl methacrylate (MMA), a key component in creating photopolymer materials with thicknesses suitable for this application []. This property allows for the fabrication of thick, high-quality photopolymers that can store holographic data.

Q2: How does the concentration of IRG 784 affect the performance of the photopolymer in holographic data storage?

A: The study demonstrates that the weight ratio of IRG 784 in the PMMA matrix significantly influences the diffraction efficiency of the resulting photopolymer []. While the exact relationship isn't detailed, the research indicates that optimizing the concentration of IRG 784 is crucial for maximizing the performance of the material in holographic data storage applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。